1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI)
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Overview
Description
1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI) is a synthetic organic compound characterized by its unique oxathiole ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the oxathiole ring, combined with the ethylimino and methyl ester functional groups, imparts distinctive chemical properties that make it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI) typically involves multi-step organic reactions. One common method starts with the preparation of the oxathiole ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the ethylimino group is usually accomplished via a nucleophilic substitution reaction, where an ethylamine derivative reacts with a suitable intermediate. The final step involves esterification to introduce the methyl ester group, often using methanol in the presence of an acid catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthetic route is crucial for commercial viability, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI) has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with antimicrobial or anticancer properties.
Industry: It is used in the development of new materials, including polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI) depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The ethylimino group can form hydrogen bonds or electrostatic interactions with active sites, while the oxathiole ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxathiole-4-carboxylicacid,5-methyl-2-(methylimino)-,methylester(9CI): Similar structure but with a methylimino group instead of ethylimino.
1,3-Oxathiole-4-carboxylicacid,5-methyl-2-(methylimino)-,ethylester(9CI): Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI) is unique due to the specific combination of its functional groups The ethylimino group provides distinct reactivity compared to the methylimino group, and the methyl ester offers different solubility and reactivity properties compared to the ethyl ester
This detailed overview provides a comprehensive understanding of 1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI), highlighting its synthesis, reactivity, applications, and unique characteristics
Properties
IUPAC Name |
methyl 2-ethylimino-5-methyl-1,3-oxathiole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-4-9-8-12-5(2)6(13-8)7(10)11-3/h4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZDGEFEEMCFOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1OC(=C(S1)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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